(2-Amino-4-methylpyrimidin-5-yl)methanol
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Overview
Description
(2-Amino-4-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a hydroxymethyl group attached to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol typically involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl group of formaldehyde, followed by reduction to form the hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Amino-4-methylpyrimidin-5-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4-methylpyrimidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Amino-5-methylpyrimidine: Similar structure but with the methyl group at a different position, leading to different reactivity.
2-Amino-4-hydroxymethylpyrimidine: Similar but lacks the methyl group, affecting its chemical properties.
Uniqueness: (2-Amino-4-methylpyrimidin-5-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-amino-4-methylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAUTWOJCDJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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